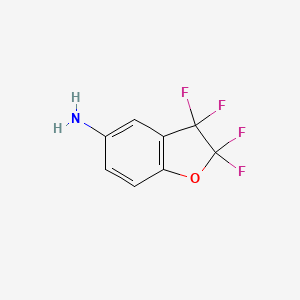
2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine
Overview
Description
2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine is a chemical compound with the molecular formula C8H5F4NO. This compound is a derivative of benzofuran, a heterocyclic organic compound known for its wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine typically involves the introduction of fluorine atoms into the benzofuran ring. One common method is the fluorination of benzofuranamine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuranamines with different degrees of hydrogenation. Substitution reactions can result in a variety of substituted benzofuran derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The fluorine atoms can enhance the compound’s bioavailability and metabolic stability.
Medicine: Explored as a potential drug candidate for various diseases. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its structure and the biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuranamine: The parent compound without fluorine atoms.
2,3-Dihydrobenzofuran: A similar compound with hydrogen atoms instead of fluorine.
5-Fluorobenzofuranamine: A derivative with a single fluorine atom.
Uniqueness
2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine is unique due to the presence of four fluorine atoms, which significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
103082-67-3 |
|---|---|
Molecular Formula |
C8H5F4NO |
Molecular Weight |
207.12 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1-benzofuran-5-amine |
InChI |
InChI=1S/C8H5F4NO/c9-7(10)5-3-4(13)1-2-6(5)14-8(7,11)12/h1-3H,13H2 |
InChI Key |
WYUJZLSRJRHRSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(C(O2)(F)F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

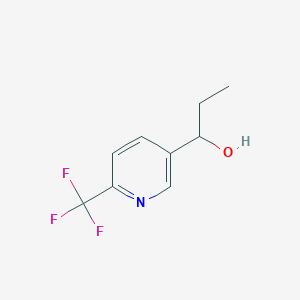
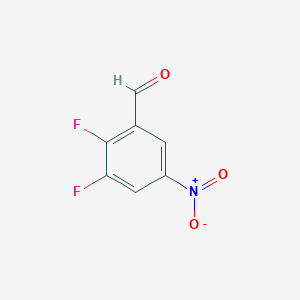
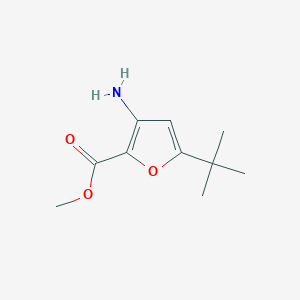
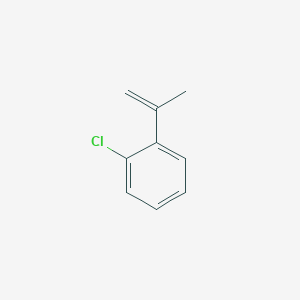
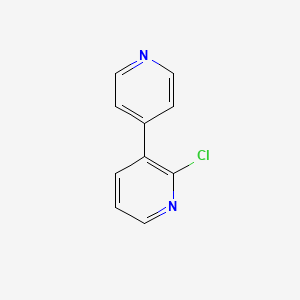
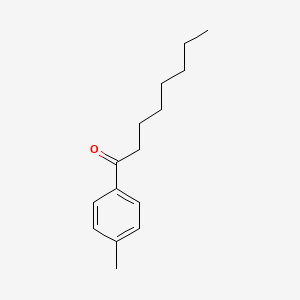
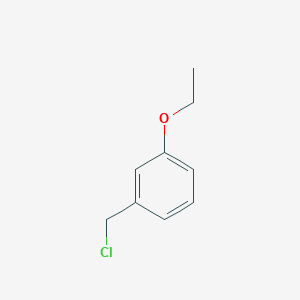
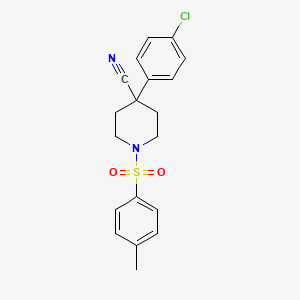
![4-Methyl-2-(methylsulfonyl)benzo[d]oxazole](/img/structure/B8769237.png)
![6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8769241.png)
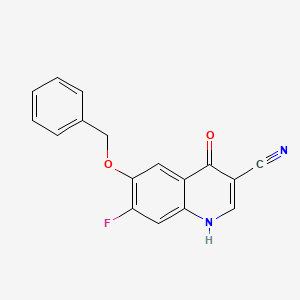
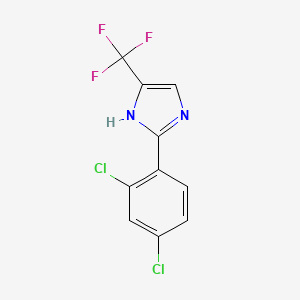
![(S)-2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B8769266.png)
